molecular formula C22H14N4O3S B12735877 Acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- CAS No. 102244-10-0

Acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)-

Cat. No.: B12735877
CAS No.: 102244-10-0
M. Wt: 414.4 g/mol
InChI Key: TZWXIAIJTLZXSC-UHFFFAOYSA-N
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Description

Acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- is a complex organic compound belonging to the acridine family. Acridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- typically involves multiple steps, starting with the preparation of the acridine coreFor instance, nitration of the acridine core can be achieved using nitric acid in the presence of sulfuric acid, while the methoxy group can be introduced via methylation using dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, dimethyl sulfate, hydrogen gas, and palladium catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can produce a variety of functionalized acridine derivatives .

Scientific Research Applications

Acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its ability to interact with DNA and inhibit enzymes like topoisomerase, making it a candidate for anticancer drug development.

    Industry: Utilized in the production of dyes and fluorescent materials.

Mechanism of Action

The mechanism of action of acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase, which are essential for DNA replication and repair. The compound’s unique structure allows it to interact with specific molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acridine, 4-methoxy-6-nitro-9-(4-quinazolinylthio)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit topoisomerase sets it apart from other acridine derivatives .

Properties

CAS No.

102244-10-0

Molecular Formula

C22H14N4O3S

Molecular Weight

414.4 g/mol

IUPAC Name

5-methoxy-3-nitro-9-quinazolin-4-ylsulfanylacridine

InChI

InChI=1S/C22H14N4O3S/c1-29-19-8-4-6-16-20(19)25-18-11-13(26(27)28)9-10-14(18)21(16)30-22-15-5-2-3-7-17(15)23-12-24-22/h2-12H,1H3

InChI Key

TZWXIAIJTLZXSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C3C=C(C=CC3=C2SC4=NC=NC5=CC=CC=C54)[N+](=O)[O-]

Origin of Product

United States

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